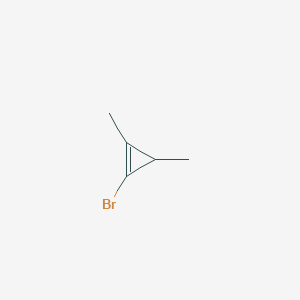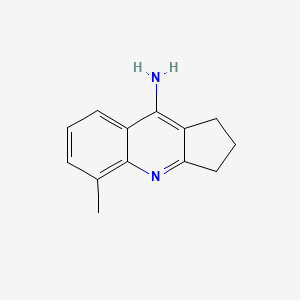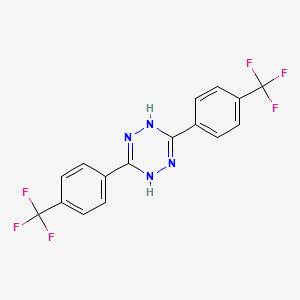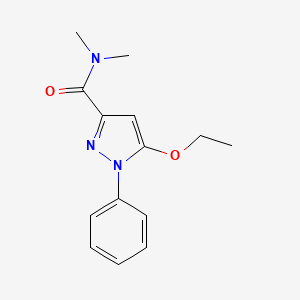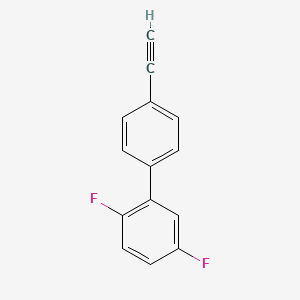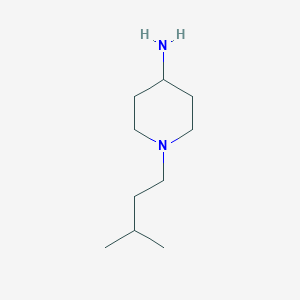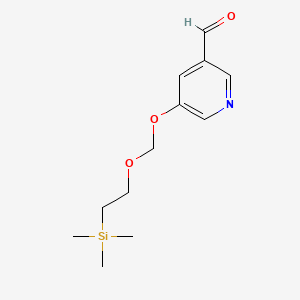
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is an organic compound that features a nicotinaldehyde core with a 5-position substitution of a 2-(trimethylsilyl)ethoxy)methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the reaction of nicotinaldehyde with 2-(trimethylsilyl)ethanol in the presence of a suitable base to form the 2-(trimethylsilyl)ethoxy derivative. This intermediate is then reacted with methoxy groups under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can be used to introduce new functional groups.
Major Products Formed
Oxidation: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinic acid.
Reduction: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and interactions by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-[(trimethylsilyl)oxy]benzoic acid: Similar in having a trimethylsilyl group and methoxy substitution.
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl ethoxy group.
5-Methoxy-2-methylindole: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is unique due to its combination of a nicotinaldehyde core with a 2-(trimethylsilyl)ethoxy)methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H19NO3Si |
|---|---|
Molekulargewicht |
253.37 g/mol |
IUPAC-Name |
5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
BABWFMNDTNICCV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




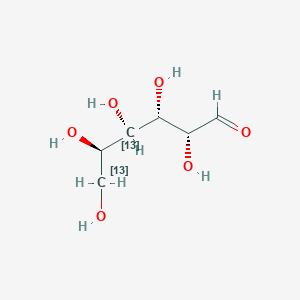



![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
